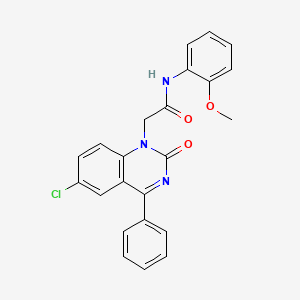![molecular formula C18H17ClN2O3S2 B2719810 Ethyl 5-[3-(4-chlorophenyl)sulfanylpropanoylamino]-4-cyano-3-methylthiophene-2-carboxylate CAS No. 896325-59-0](/img/structure/B2719810.png)
Ethyl 5-[3-(4-chlorophenyl)sulfanylpropanoylamino]-4-cyano-3-methylthiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-[3-(4-chlorophenyl)sulfanylpropanoylamino]-4-cyano-3-methylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C18H17ClN2O3S2 and its molecular weight is 408.92. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-[3-(4-chlorophenyl)sulfanylpropanoylamino]-4-cyano-3-methylthiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-[3-(4-chlorophenyl)sulfanylpropanoylamino]-4-cyano-3-methylthiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Complex Molecules
Research has demonstrated the synthesis of various complex molecules using derivatives similar to Ethyl 5-[3-(4-chlorophenyl)sulfanylpropanoylamino]-4-cyano-3-methylthiophene-2-carboxylate. For example, studies have developed efficient, high-yielding syntheses for isoxazole-4-carboxylic esters, which are crucial for biomimetic syntheses of natural products like α-cyclopiazonic acid (Moorthie et al., 2007). Another study focused on the synthesis and antimicrobial evaluation of bifunctional thiophene derivatives, showcasing the compound's potential as a base for creating antimicrobial agents (Abu‐Hashem et al., 2011).
Physicochemical Properties and Complex Formation
Ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates, compounds with a structural resemblance, have been analyzed for their acid-base properties, solubility, chemical stability, and ability to form complexes with metals like Cu(II), Co(II), and Ni(II) (Chekanova et al., 2014). These studies highlight the compound's versatility in forming complexes, which could be useful in various applications, including catalysis and materials science.
Antimicrobial Activity
The antimicrobial activity of synthesized compounds, including those related to Ethyl 5-[3-(4-chlorophenyl)sulfanylpropanoylamino]-4-cyano-3-methylthiophene-2-carboxylate, has been extensively explored. For instance, the Gewald reaction was employed to prepare ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate, which showed promising antimicrobial properties upon further modification (Abu‐Hashem et al., 2011). Such research underscores the potential of these compounds in developing new antimicrobial agents.
Precursors for Chemical Modifications
Compounds structurally related to Ethyl 5-[3-(4-chlorophenyl)sulfanylpropanoylamino]-4-cyano-3-methylthiophene-2-carboxylate have been used as precursors for further chemical modifications, leading to the synthesis of novel compounds with potential applications in pharmaceuticals and materials science. For example, the synthesis of novel heterocyclic disperse dyes for polyester fibers employs similar compounds as starting materials, demonstrating their utility in textile dyeing processes (Iyun et al., 2015).
Propiedades
IUPAC Name |
ethyl 5-[3-(4-chlorophenyl)sulfanylpropanoylamino]-4-cyano-3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S2/c1-3-24-18(23)16-11(2)14(10-20)17(26-16)21-15(22)8-9-25-13-6-4-12(19)5-7-13/h4-7H,3,8-9H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQROJOWRYYAAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)CCSC2=CC=C(C=C2)Cl)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-[3-(4-chlorophenyl)sulfanylpropanoylamino]-4-cyano-3-methylthiophene-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

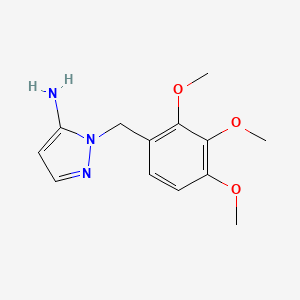
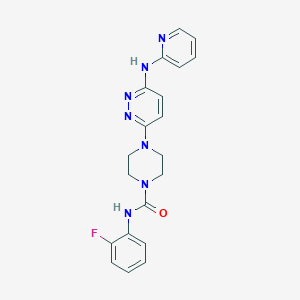
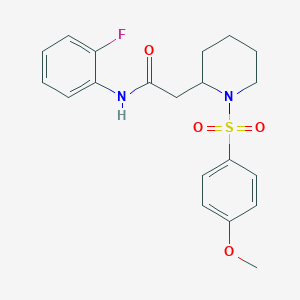
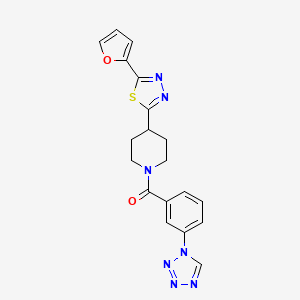

![Methyl 2-[(trifluoromethyl)sulfanyl]acetate](/img/structure/B2719736.png)
![4-Benzyl-1-benzylsulfanyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2719738.png)
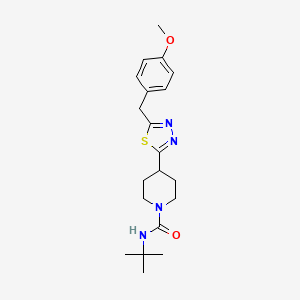
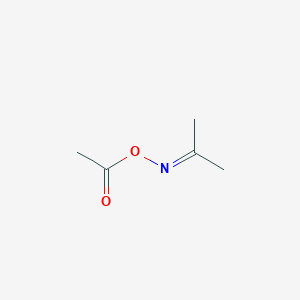

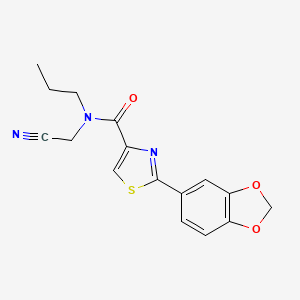
![2-[[6-(2,5-Dimethoxyanilino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol](/img/structure/B2719745.png)
![N-(2-(1H-indol-3-yl)ethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2719748.png)
